molecular formula C17H18N2O3 B2977859 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methoxyphenyl)urea CAS No. 2097861-00-0

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methoxyphenyl)urea

Cat. No.: B2977859
CAS No.: 2097861-00-0
M. Wt: 298.342
InChI Key: IDDXOUCRYFAOHX-UHFFFAOYSA-N
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Description

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methoxyphenyl)urea is a synthetic urea derivative featuring a 2,3-dihydrobenzofuran core linked to a 2-methoxyphenyl group via a methylene bridge.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-21-16-9-5-3-7-14(16)19-17(20)18-10-12-11-22-15-8-4-2-6-13(12)15/h2-9,12H,10-11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDXOUCRYFAOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methoxyphenyl)urea typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2,3-dihydro-1-benzofuran-3-ylmethylamine with an appropriate isocyanate derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or toluene is common.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can be employed to optimize yield and purity. Additionally, the use of catalysts and green chemistry principles can help reduce environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced benzofuran derivatives.

  • Substitution: Introduction of various alkyl or aryl groups at specific positions on the benzofuran ring.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methoxyphenyl)urea has shown potential as an antimicrobial and antifungal agent. Its ability to disrupt microbial cell membranes and inhibit enzyme activity makes it a candidate for developing new therapeutic agents.

Medicine: In medicine, this compound has been studied for its potential use in treating various diseases. Its anti-inflammatory and analgesic properties have been explored, and it may have applications in pain management and the treatment of inflammatory conditions.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methoxyphenyl)urea exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Analogs (HBK Series)

The HBK series (HBK14–HBK19) comprises piperazine derivatives substituted with 2-methoxyphenyl and phenoxyalkyl groups (Figure 1 in ). Key comparisons include:

  • Core Structure : The target urea compound lacks the piperazine ring present in HBK analogs, replacing it with a urea group. This difference may alter solubility and bioavailability, as urea derivatives typically exhibit higher polarity compared to piperazines.
  • Substituent Effects: Both the target compound and HBK analogs feature 2-methoxyphenyl groups, suggesting shared affinity for aromatic receptor pockets. However, HBK compounds incorporate halogenated or methylated phenoxy chains, which may enhance lipophilicity and membrane permeability compared to the dihydrobenzofuran-methyl group in the target .

Dihydrobenzofuran-Containing Hydroxyurea (CAS 139149-55-6)

N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea () shares the dihydrobenzofuran moiety but differs in substituents:

  • Molecular Weight : The hydroxyurea derivative has a higher molecular weight (300.31 g/mol) compared to the target compound (exact weight unconfirmed but estimated ~310–330 g/mol based on structural similarity).

Miscellaneous Urea/Piperidine Derivatives

lists compounds such as 1-(2-methoxycarbonylethyl)-4-(phenylpropionylamino)-piperidine-4-carboxylic acid methyl ester, which share the 2-methoxyphenyl motif but incorporate ester and piperidine groups instead of urea or benzofuran. These structural variations likely result in divergent pharmacokinetic profiles, such as reduced metabolic stability due to ester groups.

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) CAS Number Notes
Target Urea Compound Urea + Dihydrobenzofuran 2-Methoxyphenyl, methylene bridge ~310–330 (estimated) Not provided Hypothesized CNS activity
HBK14–HBK19 () Piperazine Phenoxyalkyl, 2-methoxyphenyl Varies (HCl salts) Not provided Synthesized for receptor studies
N-[(3S)-Dihydrobenzofuranyl]-N-hydroxyurea Hydroxyurea Phenylmethoxy, dihydrobenzofuran 300.31 139149-55-6 Safety data available
1-(2-Methoxycarbonylethyl)-piperidine ester Piperidine Methoxycarbonyl, phenylpropionyl Not provided Not provided Ester-based analog

Research Implications and Gaps

  • Pharmacological Potential: The target urea compound’s dihydrobenzofuran and urea motifs suggest possible applications in neuropharmacology or kinase inhibition, akin to HBK piperazines () and hydroxyurea derivatives ().
  • Synthetic Feasibility : The synthesis route for HBK analogs () could be adapted for the target compound by substituting piperazine with urea precursors.
  • Data Limitations: No direct biological or crystallographic data for the target compound were identified in the provided evidence. Further studies are needed to confirm its activity and structural parameters (e.g., using SHELX-based refinement as in ).

Biological Activity

The compound 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methoxyphenyl)urea is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H18N2O3\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3

This compound features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and analgesic effects.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of benzofuran have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for related compounds often fall within the range of 0.0039 to 0.025 mg/mL, suggesting promising antibacterial potential for this compound as well .

CompoundMIC (mg/mL)Bacterial Strain
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli
This compoundTBDTBD

Antifungal Activity

In addition to antibacterial effects, compounds derived from benzofuran structures have demonstrated antifungal properties. For example, a related compound exhibited activity against Candida albicans , with MIC values reported between 0.0048 and 0.039 mg/mL . This suggests that further investigation into the antifungal activity of this compound is warranted.

The biological activity of benzofuran derivatives is often attributed to their ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : The lipophilic nature of benzofurans allows them to integrate into microbial membranes, leading to increased permeability and cell death.

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

  • Case Study on Antimicrobial Efficacy :
    • A study involving a series of benzofuran derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds were structurally similar to this compound.
  • In Vivo Studies :
    • Animal models treated with benzofuran derivatives showed reduced inflammation and pain responses, suggesting potential applications in pain management and anti-inflammatory therapies.

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